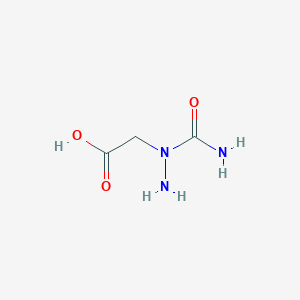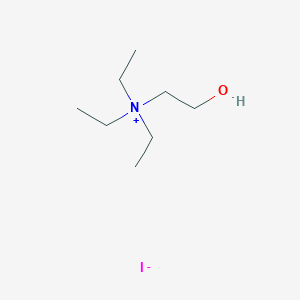
2-(Dimethylamino)octadec-4-ene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)octadec-4-ene-1,3-diol, also known as DMDO, is a synthetic compound that has gained attention in scientific research due to its unique properties. DMDO is a tertiary amine oxide that can act as a surfactant, making it useful in various applications such as emulsification, solubilization, and as a detergent. Additionally, DMDO has been found to have potential as a drug delivery system due to its ability to penetrate cell membranes.
Mecanismo De Acción
2-(Dimethylamino)octadec-4-ene-1,3-diol acts as a surfactant by lowering the surface tension between two substances, allowing them to mix more easily. In biological systems, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to interact with cell membranes, disrupting their structure and function. This disruption can lead to cell death in bacteria and fungi.
Biochemical and Physiological Effects:
2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to have antibacterial and antifungal properties, making it useful in the development of pharmaceuticals. Additionally, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to penetrate cell membranes, making it a potential candidate for drug delivery systems. However, further research is needed to fully understand the biochemical and physiological effects of 2-(Dimethylamino)octadec-4-ene-1,3-diol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(Dimethylamino)octadec-4-ene-1,3-diol as a surfactant has several advantages in lab experiments, including its ability to emulsify and solubilize substances. Additionally, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to penetrate cell membranes, making it useful in drug delivery systems. However, the limitations of 2-(Dimethylamino)octadec-4-ene-1,3-diol include its toxicity and potential for cell membrane disruption, which can affect the accuracy of experimental results.
Direcciones Futuras
Future research on 2-(Dimethylamino)octadec-4-ene-1,3-diol could focus on its potential use in the development of pharmaceuticals for antibacterial and antifungal treatments. Additionally, further study could be done on the use of 2-(Dimethylamino)octadec-4-ene-1,3-diol as a drug delivery system. In material science, 2-(Dimethylamino)octadec-4-ene-1,3-diol could be studied for its potential use in the synthesis of nanoparticles and as a stabilizer in emulsions. Overall, 2-(Dimethylamino)octadec-4-ene-1,3-diol has shown promise in various scientific fields and further research could lead to new applications and discoveries.
Métodos De Síntesis
2-(Dimethylamino)octadec-4-ene-1,3-diol can be synthesized through a multistep process starting with the reaction of dimethylamine with 1-bromooctadec-4-ene, followed by oxidation with hydrogen peroxide. The resulting 2-(Dimethylamino)octadec-4-ene-1,3-diol can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)octadec-4-ene-1,3-diol has been studied for its potential use in various scientific fields including biology, chemistry, and material science. In biology, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been found to have antibacterial and antifungal properties, making it a potential candidate for use in pharmaceuticals. 2-(Dimethylamino)octadec-4-ene-1,3-diol has also been studied for its ability to penetrate cell membranes, making it useful in drug delivery systems. In chemistry, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been used as a surfactant in emulsification and solubilization processes. In material science, 2-(Dimethylamino)octadec-4-ene-1,3-diol has been studied for its use in the synthesis of nanoparticles and as a stabilizer in emulsions.
Propiedades
IUPAC Name |
2-(dimethylamino)octadec-4-ene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXOQXUDKDCXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274423 |
Source


|
| Record name | IN1356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)octadec-4-ene-1,3-diol | |
CAS RN |
132031-17-5 |
Source


|
| Record name | IN1356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














